molecular formula C13H16O4S B172212 Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate CAS No. 16768-98-2

Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate

Cat. No. B172212
CAS RN: 16768-98-2
M. Wt: 268.33 g/mol
InChI Key: WAHQCERRHFAQHG-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures have been studied for their potential neuroprotective and anti-neuroinflammatory properties2.



Synthesis Analysis

The synthesis of Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate is not explicitly mentioned in the available literature. However, similar compounds have been synthesized using various methods2. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis2.



Molecular Structure Analysis

The molecular structure of Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate is not directly available. However, the molecular formula of a similar compound, Ethyl 2-(4-methoxyphenyl)sulfanylacetate, is C11H14O3S1. The structure of these types of compounds is usually confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and single crystal X-ray analysis3.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate are not detailed in the available literature. However, similar compounds have been involved in multicomponent reactions (MCRs) for the synthesis of diverse and widespread heterocyclic compounds2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate are not directly available. However, a similar compound, Ethyl 2-(4-methoxyphenyl)sulfanylacetate, is a solid or viscous liquid at room temperature1.


Safety And Hazards

The safety and hazards of Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate are not directly available. However, similar compounds may pose hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation4.


Future Directions

The future directions for the study of Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate are not directly available. However, similar compounds have been studied for their potential as neuroprotective and anti-neuroinflammatory agents2. This suggests that Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate could also be studied for similar potential applications.


properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)sulfanyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-3-17-13(15)7-10(14)9-18-12-6-4-5-11(8-12)16-2/h4-6,8H,3,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHQCERRHFAQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618369
Record name Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate

CAS RN

16768-98-2
Record name Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 3-methoxy-benzenethiol (5.75 g, 41.0 mmol) and potassium carbonate (11.45 g, 82.02 mmol) in acetonitrile (150 mL) is added butanoic acid, 4-chloro-3-oxo-butanoic acid ethyl ester 6.12 mL, 45.11 mmol). The mixture is stirred at room temperature for 2 hours and filtered through a pad of diatomaceous earth. The filtrate is concentrated under reduced pressure. The residue is purified via silica gel chromatography eluting with 25-30% EtOAc/Hexanes to provide the title compound (10.9 g, 99%). MS: 267.0 (M−1)
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

Ethyl 4-chloroacetoacetate (32.6 g, 0.188 mol), 3-methoxythiophenol (25.1 g, 0.179 mol) and DMF (700 mL) are combined and degassed by bubbling nitrogen through the stirred mixture for about 10 min, then potassium carbonate (50 g, 0.36 mol) is added to the stirred mixture in one batch. This mixture is stirred under nitrogen at room temperature for 2 h, the mixture is filtered to remove potassium carbonate, then diluted with ethyl acetate. The resulting solution is washed with water, then 5% aq. NaCl. The combined organics are washed with brine, dried over Na2SO4. Concentration yields the title compound as yellow liquid. This material is used without purification.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 3-methoxy-benzenethiol (5.75 g, 41.0 mmol) and potassium carbonate (11.45 g, 82.02 mmol) in acetonitrile (150 mL) is added butanoic acid, 4-chloro-3-oxo-, ethyl ester (6.12 mL, 45.11 mmol) at 0° C. The mixture is stirred at room temperature for 2 hours and filtered through a pad of Celite®. The filtrate is concentrated and purified by silica gel chromatography with 25-30% EtOAc/Hexanes to provide 4-(3-methoxy-phenylsulfanyl)-3-oxo-butyric acid ethyl ester (10.9 g, 99%) ES/MS m/e 267.0 (M−1).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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